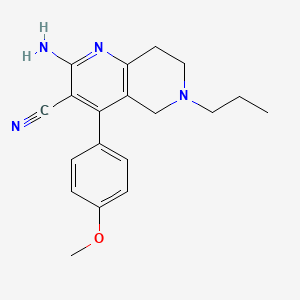

2-Amino-4-(4-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Description

2-Amino-4-(4-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a heterocyclic compound featuring a 1,6-naphthyridine core. The structure includes:

- Amino group at position 2.

- Cyano group at position 3.

- 4-Methoxyphenyl substituent at position 4.

- Propyl group at position 6 on the tetrahydro ring.

Its synthesis typically involves cyclocondensation reactions, with modifications in substituents influencing physicochemical and biological properties.

Properties

IUPAC Name |

2-amino-4-(4-methoxyphenyl)-6-propyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-3-9-23-10-8-17-16(12-23)18(15(11-20)19(21)22-17)13-4-6-14(24-2)7-5-13/h4-7H,3,8-10,12H2,1-2H3,(H2,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJQJYMEJZDFNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step organic reactions One common approach is the condensation of appropriate starting materials followed by cyclization and functional group modifications For instance, the synthesis might start with the reaction of 4-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then subjected to cyclization under acidic or basic conditions to form the naphthyridine core

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or imine derivatives.

Reduction: The carbonitrile group can be reduced to form amines or other functional groups.

Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group might yield nitro derivatives, while reduction of the carbonitrile group could produce primary amines.

Scientific Research Applications

2-Amino-4-(4-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme interactions and receptor binding.

Industry: It can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Amino-4-(4-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with analogs in the 1,6-naphthyridine family.

Table 1: Structural Comparison

Key Differences and Implications

Propyl vs. Methyl at Position 6: The longer alkyl chain (propyl) increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Synthetic Yields and Methodologies The target compound’s synthesis likely follows routes similar to its benzyl-substituted analog (68% yield via stepwise protocols) . In contrast, 2-amino-6-methyl-4-phenyl analogs are synthesized in lower yields (21% under initial conditions), highlighting the challenge of balancing substituent bulk and reaction efficiency .

Biological and Pharmacological Profiles Chloro derivatives (e.g., 2-chloro-6-methyl analogs) exhibit higher electrophilicity, making them reactive intermediates for cross-coupling reactions . Amino-cyano substituted naphthyridines (e.g., target compound) are often intermediates in antifolate synthesis, where the 4-methoxyphenyl group may modulate target enzyme binding .

Crystallographic and Solid-State Properties Hydrogen bonding patterns in the target compound (via amino and cyano groups) likely resemble those observed in related structures, influencing crystallinity and stability . The methyl-substituted analog (mp 163–165°C) demonstrates higher melting points compared to bulkier alkyl derivatives, reflecting tighter crystal packing .

Biological Activity

2-Amino-4-(4-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C17H19N3O2

- Molecular Weight : 293.35 g/mol

- CAS Number : 722520-36-7

Anticancer Activity

Research indicates that compounds within the naphthyridine class, including derivatives similar to this compound, exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways. A study demonstrated that naphthyridine derivatives can intercalate into DNA and upregulate p21 expression, leading to cell cycle arrest and apoptosis in a p53-independent manner .

- Case Study : In vitro studies on human cancer cell lines (e.g., HeLa and A549) showed that certain naphthyridine derivatives have IC50 values ranging from 10.47 to 15.03 μg/mL . This suggests a potent cytotoxic effect against cancer cells.

Neuroprotective Effects

Naphthyridine compounds have also been explored for their neuroprotective effects. They may modulate neurotransmitter systems and exhibit psychotropic effects:

- Research Findings : Some studies suggest that these compounds can enhance cognitive functions and protect neuronal cells from oxidative stress . This potential makes them candidates for treating neurodegenerative diseases.

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties:

- Mechanism : The compound may exhibit antibacterial effects by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

- Evidence : While specific data on this compound's antimicrobial activity is limited, related naphthyridine derivatives have shown promise against various pathogens .

Comparative Analysis of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.